3,4-Dibromo-1H-indazole
Overview
Description
3,4-Dibromo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of bromine atoms at the 3 and 4 positions of the indazole ring makes this compound a valuable compound in various chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .
Mode of Action
Indazoles in general are known to interact with their targets, leading to changes in cellular processes . The interaction of 3,4-Dibromo-1H-indazole with its targets would likely result in changes to the biochemical pathways within the cell, although the specifics of these interactions are currently unknown.
Biochemical Pathways
Indazole derivatives are known to have a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . These activities suggest that this compound could potentially affect a variety of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indazole derivatives , it is likely that this compound would have significant effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1H-indazole typically involves the bromination of 1H-indazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature. The reaction proceeds through the formation of a bromonium ion intermediate, which subsequently reacts with the indazole ring to form the dibromo product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully controlled to prevent over-bromination and formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 3,4-dihydro-1H-indazole derivatives.
Oxidation Reactions: Oxidation of this compound can lead to the formation of indazole-3,4-dione derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products Formed
Substitution: Formation of 3,4-disubstituted indazole derivatives.
Reduction: Formation of 3,4-dihydro-1H-indazole derivatives.
Oxidation: Formation of indazole-3,4-dione derivatives.
Scientific Research Applications
3,4-Dibromo-1H-indazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Used in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
1H-indazole: The parent compound without bromine substitution.
3-Bromo-1H-indazole: A mono-brominated derivative.
4-Bromo-1H-indazole: Another mono-brominated derivative.
Uniqueness
3,4-Dibromo-1H-indazole is unique due to the presence of two bromine atoms at specific positions on the indazole ring. This substitution pattern can significantly alter the compound’s chemical reactivity and biological activity compared to its mono-brominated or non-brominated counterparts. The dibromo substitution can enhance the compound’s ability to participate in halogen bonding and increase its lipophilicity, potentially improving its pharmacokinetic properties.
Properties
IUPAC Name |
3,4-dibromo-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWRYEIOYGPYCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646264 | |
Record name | 3,4-Dibromo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-68-6 | |
Record name | 3,4-Dibromo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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